molecular formula C16H22N4OS B5830789 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B5830789
M. Wt: 318.4 g/mol
InChI Key: QLBAFFWFLDUOJJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a chemical compound with the molecular formula C₁₆H₂₂N₄OS. It is a member of the triazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the 4-Methoxybenzyl Group: This step involves the reaction of the triazole intermediate with 4-methoxybenzyl chloride in the presence of a base.

    Formation of the Sulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl and sulfanyl groups enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-cyclohexyl-5-[(4-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-21-14-9-7-12(8-10-14)11-22-16-19-18-15(20(16)17)13-5-3-2-4-6-13/h7-10,13H,2-6,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBAFFWFLDUOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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